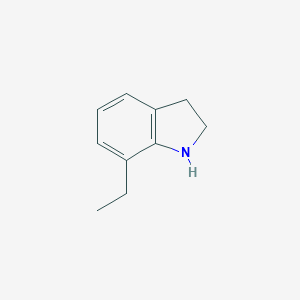

7-ethyl-2,3-dihydro-1H-indole

Description

Significance of Indole (B1671886) and Dihydroindole Scaffolds in Modern Organic Chemistry

Indole and its partially saturated counterpart, dihydroindole (also known as indoline), are fundamental heterocyclic scaffolds that feature prominently in a vast array of natural products and synthetic molecules. derpharmachemica.comrsc.org The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous biologically active compounds, including alkaloids, amino acids like tryptophan, and neurotransmitters like serotonin. rsc.orgpreprints.org This widespread presence in nature has made the indole scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules with diverse pharmacological activities. preprints.orgmdpi.com Consequently, indole derivatives have been extensively explored and developed as therapeutic agents with applications as anti-inflammatory, antimicrobial, antiviral, and anticancer drugs. ajchem-a.comopenmedicinalchemistryjournal.com

The dihydroindole scaffold, where the C2-C3 double bond of the pyrrole ring is saturated, offers a different set of properties compared to the aromatic indole system. This saturation introduces greater conformational flexibility and can enhance metabolic stability, making dihydroindoles attractive targets in drug discovery. The reduction of the indole ring to a dihydroindole can significantly alter the electronic properties and three-dimensional shape of the molecule, which in turn influences its interaction with biological targets. Dihydroindoles are also valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. researchgate.net

Positional Isomerism and Substitution Patterns in Dihydroindole Systems

Isomerism, the phenomenon where molecules have the same molecular formula but different structural arrangements, plays a critical role in determining the properties and biological activity of organic compounds. solubilityofthings.com In dihydroindole systems, positional isomerism is of particular importance. This type of isomerism arises from the different possible locations of substituents on the bicyclic ring structure. libretexts.orgsavemyexams.com

The dihydroindole core offers several positions for substitution on both the benzene and the five-membered nitrogen-containing ring. The placement of these substituents can dramatically influence the molecule's electronic distribution, polarity, and steric profile. researchgate.net For instance, a substituent at the 7-position, adjacent to the nitrogen-containing ring on the benzene portion, will have a different electronic and steric impact compared to a substituent at the 5- or 6-position. Similarly, substituents on the nitrogen atom (position 1) or the carbon atoms of the five-membered ring (positions 2 and 3) will confer distinct chemical characteristics.

The specific arrangement of these substituents is crucial for the molecule's interaction with biological targets such as enzymes and receptors. solubilityofthings.com Even a subtle change in the position of a functional group can lead to a significant difference in biological activity, a concept that is central to structure-activity relationship (SAR) studies in medicinal chemistry. Therefore, the ability to selectively synthesize specific positional isomers of substituted dihydroindoles is a key focus in synthetic organic chemistry.

Research Context and Overview of 7-Ethyl-2,3-dihydro-1H-indole

The compound this compound, also known as 7-ethylindoline, is a specific positional isomer of ethyl-substituted dihydroindole. Its structure is characterized by an ethyl group at the 7-position of the dihydroindole core.

Research interest in this compound and its derivatives often stems from their relationship to the pharmacologically significant compound Etodolac. iosrjournals.org Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that contains a 7-ethyl-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole core. The synthesis of Etodolac often involves intermediates that are structurally related to this compound, such as 7-ethyltryptophol. iosrjournals.orggoogle.com

The study of this compound and its derivatives provides valuable insights into how modifications of the dihydroindole scaffold can influence chemical properties and potential applications. For example, the presence of the ethyl group at the 7-position can impact the molecule's lipophilicity and its interactions with its environment. The synthesis of this specific isomer often requires strategic approaches to control the regioselectivity of the substitution on the indole or indoline (B122111) ring.

While direct and extensive research focusing solely on this compound may be limited, its structural relationship to important pharmaceutical compounds ensures its relevance in the broader context of medicinal and synthetic organic chemistry. The exploration of its synthesis and properties contributes to the fundamental understanding of substituted dihydroindole systems.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHXMWFBMSQKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196303-47-6 | |

| Record name | 7-ethyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Ethyl 2,3 Dihydro 1h Indole and Its Derivatives

Established Synthetic Routes to Dihydroindole Cores

The construction of the 2,3-dihydroindole (indoline) skeleton is a foundational step in the synthesis of many complex heterocyclic compounds. Several classical and modern synthetic methods are employed to achieve this, each with distinct advantages and substrate scopes.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. wikipedia.org

While the traditional Fischer synthesis yields a fully aromatic indole, modifications and specific strategies can be employed to access the dihydroindole core. A notable adaptation is the "reductive interrupted Fischer indolization". nih.govacs.org In this approach, the reaction is halted at the imine or indolenine intermediate stage, which can then be selectively reduced to the corresponding dihydroindole. nih.govacs.org This method prevents the final aromatization step, providing a direct route to the indoline (B122111) framework. nih.govacs.org For instance, researchers have developed a one-pot process that delivers an advanced pentacyclic dihydroindole intermediate with high regio- and chemoselectivity. nih.govresearchgate.net This was achieved by modifying reaction conditions, such as using isopropanol (B130326) as a solvent and increasing the temperature, which promoted a Meerwein–Ponndorf–Verley type reduction of the intermediate imine. nih.gov

The choice of acid catalyst is crucial and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

| Method | Description | Key Intermediates | Outcome |

| Classic Fischer Indole Synthesis | Reaction of a phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org | Phenylhydrazone, Enamine, Diimine. wikipedia.org | Aromatic Indole. wikipedia.org |

| Reductive Interrupted Fischer Indolization | The reaction is intercepted before full aromatization, followed by reduction. nih.govacs.org | Imino or Indolenine intermediate. nih.govacs.org | Dihydroindole. nih.govacs.org |

Reductive cyclization represents a powerful strategy for synthesizing dihydroindoles from appropriately substituted aromatic precursors. A common approach involves the cyclization of ortho-substituted nitroarenes. For example, the Reissert indole synthesis involves the reductive cyclization of an o-nitrophenylpyruvate derivative. nih.gov A continuous flow method for this reaction has been developed, where an o-nitrobenzylcarbonyl compound undergoes catalytic hydrogenation, leading to the formation of the dihydroindole ring system in a single step without the isolation of the intermediate indole. nih.gov

Another modern approach is the photo-induced reductive Heck cyclization. nih.gov This metal- and photocatalyst-free method uses UVA/blue LED irradiation to activate a C(sp2)–Cl bond in an indole substrate, initiating a cyclization to form polycyclic indolinyl compounds. nih.gov The reaction is believed to proceed through photo-induced electron transfer between the indole substrate and a sacrificial electron donor, forming radical intermediates. nih.gov

The reduction of indolic imides is another pathway to access the dihydroindole core, representing a distinct β-carboline synthesis method. acs.org

Intramolecular reactions provide an efficient means of forming the five-membered ring of the dihydroindole system. One such method is the base-promoted amination of aryl chlorides. scilit.comacs.org In this transition-metal-free reaction, aliphatic or aromatic amines react with 2- or 3-chlorostyrene (B1584043) in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. scilit.comacs.org This domino-amination protocol can be combined with a dehydrogenation step in a one-pot procedure to access fully aromatic indoles if desired. scilit.com

Intramolecular Friedel-Crafts-type reactions are also utilized. For instance, N-alkylated pyrroles can undergo intramolecular Friedel-Crafts acylation mediated by polyphosphoric acid (PPA) to afford polyheterocyclic structures containing the indolone core. nih.gov Similarly, intramolecular arylogous nitroaldol (Henry) condensation has been developed as a transition-metal-free, base-mediated reaction to access 2-aryl-indole derivatives, which could potentially be reduced to the corresponding dihydroindoles. rsc.org

Reductive Cyclization Approaches for Dihydroindole Formation

Targeted Synthesis of 7-Ethyl-2,3-dihydro-1H-indole

The synthesis of the specific target molecule, this compound, requires methods that can either construct the ring system with the ethyl group already in place or allow for its introduction at the C-7 position of a pre-formed indoline core.

A well-documented route to 7-ethyl-substituted indoles, which are precursors to the target dihydroindole, is a variation of the Fischer indole synthesis. This method utilizes 2-ethylphenylhydrazine hydrochloride as the starting material and a cyclic enol ether, such as 2,3-dihydrofuran (B140613) (DHF), as the carbonyl component surrogate. googleapis.comiosrjournals.org The reaction is typically catalyzed by an acid, such as H₂SO₄, in a solvent mixture like N,N-dimethylacetamide (DMAc) and water. iosrjournals.org

The reaction first involves the acid-catalyzed hydration of DHF to form 4-hydroxybutyraldehyde. This aldehyde then condenses with 2-ethylphenylhydrazine to generate a hydrazone intermediate, which subsequently undergoes the characteristic nih.govnih.gov-sigmatropic rearrangement and cyclization of the Fischer synthesis to yield 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol). The resulting 7-ethyl indole derivative can then be subjected to mild reduction, for instance with zinc and hydrochloric acid, to selectively reduce the pyrrole (B145914) ring and afford the desired this compound. uop.edu.pk

Researchers have optimized this process to improve yields and purity, investigating various catalysts and solvent systems.

| Catalyst | Solvent System | Temperature (°C) | Yield of 7-ethyltryptophol (%) | Reference |

| H₂SO₄ | DMAc-H₂O (1:1) | 90 | 69 | |

| H₂SO₄ | IPA:Toluene (1:1) | 0 | Not specified | derpharmachemica.com |

| H₂SO₄ | DMAc-H₂O (1:1) | Not specified | 75 | iosrjournals.org |

| Acid Catalyst | Water-miscible organic co-solvent | Not specified | >60 | googleapis.com |

Table based on research findings for the synthesis of 7-ethyltryptophol, a direct precursor to this compound.

Alternative synthetic strategies have been developed that provide access to 7-substituted indoles and indolines.

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The presence of a bulky ortho substituent on the nitroarene is often crucial for the success of the reaction. wikipedia.org To synthesize a 7-ethylindole (B1586515), 2-ethylnitrobenzene (B1329339) would be reacted with vinylmagnesium bromide. This method is considered one of the most direct and flexible routes to 7-substituted indoles. wikipedia.org

Another powerful technique is the directed ortho-lithiation of a protected indoline. orgsyn.org Specifically, 1-(tert-butoxycarbonyl)indoline can be selectively lithiated at the C-7 position using sec-butyllithium (B1581126) and TMEDA. orgsyn.org The resulting C-7 lithiated species can then be quenched with an appropriate electrophile, such as ethyl iodide, to introduce the ethyl group. The tert-butoxycarbonyl protecting group is essential for directing the metalation to the C-7 position and can be readily removed under acidic conditions to yield the final this compound. orgsyn.org

A different industrial process involves the catalytic dehydrocyclization of 2,6-diethylaniline (B152787) in the presence of steam over a specialized catalyst. google.com The raw product from this high-temperature reaction is then subjected to a catalytic partial hydrogenation to obtain 7-ethyl indole. google.com

Preparation from Substituted Phenylhydrazines and Cyclic Ethers

Synthesis of Advanced this compound Derivatives and Analogs

The creation of complex dihydroindole derivatives often requires innovative synthetic strategies that allow for precise control over the molecular architecture. These methods are crucial for accessing novel compounds with potential applications in medicinal chemistry and materials science.

Strategies for Functionalizing the Dihydroindole Scaffold

Functionalization of the dihydroindole core is essential for creating a diverse range of derivatives. Key strategies include:

C-H Functionalization: Direct functionalization of C-H bonds is an efficient way to introduce new substituents onto the dihydroindole ring. For instance, rhodium-catalyzed C-H functionalization at the C4 position of unprotected indoles has been developed. acs.org This method demonstrates the potential for regioselective modifications. Additionally, directing groups can be employed to control the site of functionalization. For example, an N-P(O)tBu2 group can direct arylation to the C7 position. acs.org

Radical-Mediated Reactions: Visible-light-induced photocatalysis has emerged as a powerful tool for the dearomative annulation of indoles, leading to the formation of polycyclic indolines. researchgate.netacs.org These reactions often proceed through radical intermediates and can provide access to complex fused and spirocyclic structures.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a variety of functional groups onto the dihydroindole scaffold.

A summary of functionalization strategies is presented in the table below.

| Functionalization Strategy | Description | Key Features |

| C-H Functionalization | Direct activation and modification of C-H bonds. | Atom-economical, allows for late-stage modification. acs.orgacs.org |

| Radical-Mediated Reactions | Generation of radical intermediates to form new bonds. | Mild reaction conditions, access to complex structures. researchgate.netacs.org |

| Cross-Coupling Reactions | Transition metal-catalyzed formation of new bonds. | Wide substrate scope, reliable and well-established. |

Multicomponent Reactions Employing Dihydroindole Building Blocks

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. rsc.orgnih.govmdpi.com These reactions are characterized by high atom economy and operational simplicity. In the context of dihydroindole synthesis, MCRs can be used to rapidly generate a library of diverse derivatives.

For example, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea (B124793) can be used to construct complex heterocyclic systems. nih.gov While not directly forming a dihydroindole, this highlights the principle of MCRs in building molecular complexity. The application of MCRs to the synthesis of dihydroindole derivatives allows for the efficient creation of novel scaffolds with potential biological activity. rsc.orgpreprints.org

Formation of Fused Polycyclic Systems Containing the Dihydroindole Unit

The fusion of additional rings onto the dihydroindole core leads to the formation of polycyclic systems with unique three-dimensional structures. These complex architectures are often found in natural products and pharmacologically active molecules.

Several methods have been developed for the synthesis of fused polycyclic systems containing the dihydroindole unit:

Intramolecular Cyclization: Fischer indole synthesis is a classic method that can be adapted to form tetracyclic indolines. rsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Annulation Reactions: Visible-light-driven dearomative annulation of indoles can be used to construct fused and spiro indolines. acs.org These reactions often exhibit high stereoselectivity.

C-H Borylation: Inter- and intramolecular C-H borylation of C4-substituted indoles can lead to the formation of fused polycyclic aromatic structures containing both triarylborane and N-heterocyclic units. rsc.org

Palladium-Catalyzed Annulative Coupling: A palladium-catalyzed site-specific C-H/peri-C-H annulative coupling between indoles and polycyclic arenes provides access to a variety of π-extended cyclopenta-fused polycyclic heteroarenes. rsc.org

The nomenclature of these fused ring systems follows IUPAC guidelines, with terms like 'ortho-fused' and 'ortho- and peri-fused' used to describe the connectivity of the rings. iupac.orgacdlabs.com

Regio- and Stereoselective Synthesis in Dihydroindole Chemistry

Controlling the regioselectivity and stereoselectivity of reactions is a central challenge in the synthesis of dihydroindole derivatives. Achieving this control is crucial for the preparation of specific isomers with desired biological activities.

Regioselective Functionalization of Dihydroindole Rings

Regioselective functionalization allows for the modification of a specific position on the dihydroindole ring. This can be achieved through various strategies:

Directing Groups: The use of directing groups is a common strategy to control regioselectivity. For example, a carbonyl group at the C3 position can direct amidation to the C2 and C4 positions. semanticscholar.org Similarly, a di-tert-butyl(1H-indol-1-yl)phosphine oxide group can direct arylation to the C7 position. nih.gov

Catalyst Control: The choice of catalyst can also influence the regioselectivity of a reaction. For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst promotes C7 arylation, while a phosphine-free protocol leads to C3 arylation. nih.gov

Solvent Effects: The polarity of the solvent can sometimes control the regioselectivity. In certain aza-Friedel–Crafts reactions of indoles, switching from a non-polar to a polar solvent can shift the alkylation from the C3 to the C7 position. beilstein-journals.org

The following table summarizes different approaches to achieve regioselective functionalization.

| Approach | Description | Example |

| Directing Groups | A functional group that directs a reagent to a specific position. | A C3-carbonyl group directing amidation to C4 and C5. semanticscholar.org |

| Catalyst Control | The choice of catalyst determines the site of reaction. | Different palladium catalysts leading to C7 vs. C3 arylation. nih.gov |

| Solvent Effects | The solvent polarity influences the reaction outcome. | Shifting alkylation from C3 to C7 by changing solvent polarity. beilstein-journals.org |

Stereoselective Approaches to Chiral Dihydroindole Derivatives

The synthesis of chiral dihydroindole derivatives in an enantiomerically pure form is of great importance, as the biological activity of a molecule often depends on its stereochemistry. Several stereoselective methods have been developed:

Asymmetric Catalysis: Chiral catalysts are widely used to induce enantioselectivity in reactions. For example, chiral phosphoric acids can catalyze the asymmetric construction of axially chiral N-arylindoles. researchgate.net Similarly, chiral thiourea catalysts can be used in the enantioselective cascade synthesis of 2,3-dihydrobenzofurans, a related heterocyclic system. researchgate.net

Organocatalysis: Chiral organic molecules can also be used as catalysts. For instance, a pyrrolidine-based organocatalyst can be used in a highly stereoselective Michael-domino Michael/aldol reaction sequence to synthesize spiro-decalin oxindole (B195798) derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov

Enzyme-Catalyzed Reactions: Enzymes can be used as highly selective catalysts. Engineered P450 enzymes have been shown to catalyze the regiodivergent C(sp3)–H functionalization of indolines with high regio- and enantioselectivity. chemrxiv.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

Two distinct and scalable enantioselective approaches have been reported for the synthesis of (R)-2-(7-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate, a key synthon for a preclinical S1P1 receptor agonist. acs.org One route employs a modified modular 2-substituted indole synthesis, while the other utilizes a highly enantioselective CuH-catalyzed 1,4-hydrosilylation as the stereodefining step. acs.org

Chemical Reactivity and Mechanistic Investigations of 7 Ethyl 2,3 Dihydro 1h Indole Systems

Electrophilic Aromatic Substitution Reactions of Dihydroindoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, and dihydroindoles are no exception. wikipedia.org The reactivity of the benzene (B151609) ring in dihydroindoles is influenced by the electron-donating nature of the attached amino group, which generally directs electrophiles to the ortho and para positions relative to the nitrogen atom.

In the context of 7-ethyl-2,3-dihydro-1H-indole, the ethyl group at the 7-position introduces additional steric and electronic effects. Friedel-Crafts alkylation, a classic SEAr reaction, can be employed to introduce the ethyl group onto the indoline (B122111) scaffold. For instance, the reaction of indoline with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield 7-ethylindoline. However, careful control of reaction conditions is crucial to minimize the formation of dialkylated byproducts, as competing alkylation at other positions, such as C5, can occur.

The introduction of other functional groups via electrophilic substitution is also a key strategy. For example, formylation of 1-ethyl-2,3-dihydro-1H-indole can be achieved at the 6-position using the Vilsmeier-Haack reaction (POCl₃/DMF). Similarly, nitration of dihydroindole derivatives requires precise temperature control to prevent over-reaction and decomposition of the sensitive ring system. The electron-rich nature of the dihydroindole ring makes it susceptible to electrophilic attack, and the regioselectivity is often directed by the existing substituents. wikipedia.orgrjptonline.org

Nucleophilic Reactivity and C-Metallation of Dihydroindoles

The nitrogen atom of the dihydroindole ring possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows for reactions with various electrophiles. For instance, N-alkylation can be achieved by treating the dihydroindole with an alkyl halide in the presence of a base. mdpi.com The nitrogen can also participate in nucleophilic aromatic substitution (SNAr) reactions. The sodium salt of 2,3-dihydro-1H-indole, formed by deprotonation with a strong base, can react with suitable aryl halides to form N-aryl dihydroindoles.

C-metallation, the formation of a carbon-metal bond, is another important aspect of dihydroindole reactivity. While the N-H proton is more acidic, C-metallation can be achieved on an N-substituted indole (B1671886). bhu.ac.inatamanchemicals.com This process typically involves the use of a strong organometallic base, such as butyllithium. The resulting lithiated species can then react with various electrophiles to introduce substituents at specific carbon positions. For dihydroindoles, direct metallation can be more challenging due to the saturated heterocyclic ring, but functionalization can be achieved through other means, such as ortho-metallation directed by a substituent on the benzene ring.

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orglibretexts.org Dihydroindole derivatives are valuable substrates in these transformations.

One of the most prominent applications is in the synthesis of complex molecules containing the dihydroindole scaffold. For example, palladium-catalyzed cross-coupling of o-alkenyl anilides with vinylic halides or triflates can produce 2-vinylic dihydroindoles. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is another powerful method. nobelprize.org This reaction has been utilized in the synthesis of highly substituted indoles from 3-iodoindoles, which can be prepared from dihydroindole precursors. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction can be used to construct the indoline ring itself by coupling a suitably substituted aniline (B41778) with a molecule containing the necessary carbon framework. Furthermore, palladium catalysis can be employed for the intramolecular cyclization of N-(3-butynyl)-sulfonamides to synthesize 2,3-dihydro-1H-pyrroles, a related heterocyclic system. acs.org

The mechanism of these palladium-catalyzed reactions generally involves a catalytic cycle consisting of oxidative addition, transmetallation (in the case of coupling partners like organoborons or organotins), and reductive elimination. nobelprize.orglibretexts.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities.

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving dihydroindoles is essential for optimizing existing methods and developing new synthetic strategies. The characterization of reaction intermediates provides valuable insights into the reaction pathway.

In electrophilic aromatic substitution reactions, the formation of a positively charged intermediate, known as an arenium ion or Wheland intermediate, is a key step. wikipedia.org The stability of this intermediate determines the regioselectivity of the reaction.

For palladium-catalyzed reactions, the characterization of intermediates in the catalytic cycle can be challenging due to their transient nature. However, techniques such as NMR spectroscopy and mass spectrometry can be used to identify key species. For example, in the palladium-catalyzed synthesis of 2-alkyated indoles, NMR studies and the characterization of a key palladacycle intermediate have provided detailed mechanistic insights. acs.org

In some cases, unexpected intermediates or byproducts can be isolated and characterized, shedding light on the reaction mechanism. For instance, in the synthesis of a BN-fused indole, a trimeric species formed under acidic conditions was characterized by X-ray crystallography, revealing a B-methoxy-substituted structure. nih.gov Similarly, in the synthesis of 7-ethyltryptophol, a major impurity was isolated and identified as a dimeric species, providing information about potential side reactions.

The table below summarizes some of the key reactions discussed:

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Friedel-Crafts Alkylation | Ethyl chloride, AlCl₃ | 7-Ethylindoline | |

| Vilsmeier-Haack Reaction | POCl₃/DMF | 6-Formyl-1-ethyl-2,3-dihydro-1H-indole | |

| Reduction of Indole | Zn/HCl or NaCNBH₃/CH₃COOH | Indoline | bhu.ac.in |

| Nucleophilic Aromatic Substitution | Sodium salt of dihydroindole, aryl halide | N-Aryl dihydroindole | |

| Palladium-Catalyzed Cross-Coupling | o-Alkenyl anilide, vinylic halide, Pd catalyst | 2-Vinylic dihydroindole | researchgate.net |

| Buchwald-Hartwig Amination | Substituted aniline, Pd catalyst | Indoline ring formation |

Computational Chemistry and Theoretical Investigations of Dihydroindole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic structure of many-body systems like atoms and molecules. scispace.comwikipedia.org Its popularity stems from a favorable balance of computational cost and accuracy, allowing for the investigation of relatively large and complex molecules. wikipedia.org DFT methods calculate the total energy of a system based on its electron density, rather than the more complex many-electron wavefunction. scispace.com This approach is used to determine a wide range of molecular properties.

A fundamental step in any computational study is geometry optimization, an iterative process that locates the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For flexible molecules like 7-ethyl-2,3-dihydro-1H-indole, which contains a non-aromatic, puckered five-membered ring and a rotatable ethyl group, this process is crucial for identifying the preferred three-dimensional structure.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In dihydroindole systems, key conformational questions involve the puckering of the five-membered dihydro-pyrrole ring and the orientation of substituents. For instance, in a study of the indole (B1671886) alkaloid dihydrocorynantheine (B1227059), which features a dihydroindole core, DFT calculations at the B3LYP/6-31G* level were used alongside force-field methods to study the conformational equilibrium. acs.orgnih.gov These calculations successfully modeled the rotation of a side chain and the inversion of a bridgehead nitrogen, showing good agreement with experimental NMR data. acs.orgnih.gov

For this compound, a conformational search would focus on:

Ring Puckering: The 2,3-dihydro-1H-indole ring is not planar and can adopt various envelope or twisted conformations.

Ethyl Group Rotation: The orientation of the ethyl group at the C7 position relative to the bicyclic ring system would be analyzed to find the lowest energy rotamer.

In a study on 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, DFT calculations were used to optimize the molecular structure, revealing a planar dihydroindole portion and an extended conformation for the alkyl substituent. researchgate.net Such analyses provide essential data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. mdpi.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized.

DFT calculations are widely used to compute the energies of these orbitals. For various indole derivatives, FMO analysis has been employed to evaluate their reactive nature. mdpi.comfrontiersin.org For example, in a computational study of indole hydrazones, the HOMO-LUMO gap was calculated to understand the stability and charge transfer properties of the molecules. acs.org In another study on indole derivatives, FMO analysis revealed that the HOMO was primarily located on the indole framework, indicating its role as the main electron-donating part of the molecule. mdpi.com

The table below presents illustrative FMO data calculated for related indole derivatives, demonstrating the typical values obtained from such analyses.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|

| Indole Derivative 1 | -6.29 | -1.81 | 4.48 | irjweb.com |

| Indole Derivative 2 | -5.85 | -1.34 | 4.51 | mdpi.com |

| Indole-based Corrosion Inhibitor (FIC) | -6.31 | -1.92 | 4.39 | mdpi.com |

| Indole-based Corrosion Inhibitor (MPI) | -5.77 | -1.54 | 4.23 | mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto a constant electron density surface, using a color scale to represent different potential values. wolfram.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or near-zero potential. researchgate.net

For an indole derivative, the MEP map would typically show a region of negative potential (red) around the nitrogen atom of the indole ring, highlighting its basicity and availability for protonation or interaction with electrophiles. uni-muenchen.de Studies on various indole systems confirm this, showing negative potential accumulated around heteroatoms and positive potential around hydrogen atoms. researchgate.netresearchgate.net This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern molecular recognition and crystal packing. uni-muenchen.deresearchgate.net

From the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. chemrxiv.orgmalayajournal.org These descriptors, rooted in conceptual DFT, provide a quantitative basis for the principles of hardness and softness. researchgate.net

The key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A) : The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η) : The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / (2η)

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters have been calculated for numerous indole derivatives to correlate their structure with observed reactivity. acs.orgmdpi.comresearchgate.net A high chemical hardness and low softness value corresponds to a stable, less reactive molecule, consistent with a large HOMO-LUMO gap. irjweb.com

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). csc.fi Diagonalizing this matrix yields harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). This analysis serves two main purposes:

Confirmation of Stationary Points: A true energy minimum (an optimized structure) must have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point. sciforum.net

Prediction of Infrared (IR) and Raman Spectra: The calculated frequencies and their intensities can be used to simulate the IR and Raman spectra of a molecule. Comparing these theoretical spectra with experimental data is a powerful method for structural validation. csc.fi

In studies of indole derivatives, calculated vibrational frequencies are often compared with experimental FT-IR spectra. researchgate.netirb.hr Typically, calculated harmonic frequencies are higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). Such comparative studies allow for the confident assignment of spectral bands to specific molecular motions, such as N-H stretching, C=C aromatic stretching, or C-H bending modes. irb.hr

Prediction of Global Reactivity Descriptors

Force-Field and Ab Initio Methods in Conformational Studies

While DFT is a powerful tool, other computational methods are also vital for conformational studies, particularly molecular mechanics (force-field methods) and traditional ab initio calculations.

Force-Field Methods: These methods, such as AMBER, MMFF, MM2, and MM3, use classical mechanics to calculate the potential energy of a molecule. nih.govirb.hr The energy is determined as a sum of terms related to bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. Force fields are computationally much faster than quantum mechanical methods, making them ideal for scanning the vast conformational space of large, flexible molecules. sciforum.net

Ab Initio Methods: This term refers to quantum chemistry methods, like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), that are based on first principles without using empirical parameters. sciforum.netirb.hr They are generally more computationally demanding but can provide higher accuracy than force-field methods.

Comparative studies on indole derivatives have been performed to evaluate the reliability of different methods. In one such study on indole-3-aliphatic acids, results from various force fields (MM2, MM3, CFF91, AMBER) were compared against ab initio (RHF/6-31G*) calculations. irb.hr It was found that the CFF91 and MM3 force fields provided the best agreement with both experimental data and the higher-level ab initio results. irb.hr Similarly, a conformational analysis of dihydrocorynantheine compared DFT (B3LYP), AMBER, and MMFF methods, finding that the AMBER force field gave the most accurate results in that specific case. acs.orgnih.gov These studies highlight that the choice of computational method is crucial and its suitability can depend on the specific molecular system being investigated. acs.orgirb.hr

Theoretical Studies of Reaction Regioselectivity and Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involving dihydroindole systems. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available research, a wealth of computational work on the broader indoline (B122111) (2,3-dihydro-1H-indole) class provides significant insight. These studies, primarily employing Density Functional Theory (DFT), offer a deep understanding of the factors governing reaction regioselectivity and stereoselectivity.

Theoretical investigations are crucial for rationalizing why a reaction favors one constitutional isomer or stereoisomer over another. This is often achieved by calculating the energy profiles of different reaction pathways. The pathway with the lowest activation energy barrier is typically the most favored, and the corresponding product is expected to be the major one. Such analyses shed light on the intricate electronic and steric effects exerted by substituents on the indoline scaffold.

Regioselectivity in C–H Functionalization

The functionalization of carbon-hydrogen (C–H) bonds in the indoline core is a powerful strategy for synthesizing complex derivatives. Theoretical studies have been pivotal in explaining the regioselectivity of these reactions, which can occur at either the benzene (B151609) ring (C4, C5, C6, C7) or the saturated pyrroline (B1223166) ring (C2, C3).

For instance, DFT calculations have been used to study the Ir(III)-catalyzed C–H amidation of N-acylindoles, revealing how regioselectivity can be switched between the C2 and C7 positions. acs.orgnih.gov The outcome depends on factors like the steric bulk of the nitrogen-directing group and the electronic properties of additives. acs.orgnih.gov Computational analysis of the reaction mechanism, specifically the concerted metalation-deprotonation (CMD) step, has shown that the relative energy barriers of the transition states for C2–H versus C7–H cleavage determine the final product distribution. nih.gov

A study on Ir(III)-catalyzed C–H amidation provided a detailed computational analysis of the transition states leading to either C2 or C7 functionalization. The calculated energy barriers highlighted the subtle interplay of steric and electronic factors that control the reaction's regioselectivity.

| Transition State | Description | Relative Free Energy (kcal/mol) |

| II-TS | Transition state for C2–H cleavage | 6.1 |

| III-TS | Transition state for C7–H cleavage | 8.8 |

| Data sourced from DFT calculations on an N-acylindole model system. The lower energy barrier for II-TS indicates a preference for C2 functionalization under the specified conditions. nih.gov |

Furthermore, a general rule derived from theoretical studies on transition-metal-catalyzed reactions suggests that for indoline substrates, C–H bond functionalization preferentially occurs on the benzene ring. researchgate.net However, enzymatic systems can provide alternative selectivity. Computational and mechanistic studies of engineered cytochrome P450 enzymes have shown that carbene transfer reactions can be directed to the C(sp³)–H bonds at the C2 (α) or C3 (β) positions of N-substituted indolines, offering a regiodivergent route to functionalized products. wpmucdn.comchemrxiv.org

Regioselectivity in Cycloaddition Reactions

Computational studies have also been instrumental in rationalizing the regioselectivity of cycloaddition reactions that form dihydroindole structures. One such study investigated the synthesis of dihydroindoles through a tandem arene cyclopropanation/3,5-sigmatropic rearrangement. nih.gov DFT calculations were performed to map the reaction mechanism and understand the preference for the observed regioisomer. The calculations revealed that the formation of the dihydroindole product proceeds through a pathway involving several transition states, with the relative energies of these states dictating the reaction's course and outcome. nih.gov

The unusual regioselectivity was explained by comparing the activation energies for the competing wpmucdn.comnih.gov- and wpmucdn.comscispace.com-sigmatropic rearrangement pathways.

| Pathway | Rearrangement Type | Calculated Energy Barrier (ΔG, kcal/mol) |

| Path A | wpmucdn.comnih.gov-Sigmatropic Shift | 29.3 |

| Path B | wpmucdn.comscispace.com-Sigmatropic Shift | 25.1 |

| Data sourced from DFT calculations on a model arene and N-containing donor/acceptor carbene precursor system at 343 K. The lower energy barrier for the wpmucdn.comscispace.com-shift (Path B) explains the formation of the observed dihydroindole regioisomer. nih.gov |

Stereoselectivity in Dihydroindole Synthesis

Beyond regioselectivity, theoretical calculations are a powerful means to investigate the origins of stereoselectivity. In the asymmetric synthesis of chiral indolines, for example, via the hydrogenation of indoles, DFT calculations have been used to propose catalytic mechanisms that explain the high enantioselectivity observed. chinesechemsoc.org These models often reveal crucial non-covalent interactions, such as anion-binding or hydrogen bonds, between the catalyst and the substrate in the transition state, which are responsible for differentiating the energies of the pathways leading to the (R) and (S) enantiomers. chinesechemsoc.org

Role of 7 Ethyl 2,3 Dihydro 1h Indole As a Synthetic Scaffold and Precursor

Building Block for the Synthesis of Complex Organic Molecules

The indoline (B122111) core of 7-ethyl-2,3-dihydro-1H-indole is a valuable starting point for the synthesis of more intricate molecular architectures. The presence of the ethyl group at the 7-position and the reactive secondary amine provides handles for a variety of chemical transformations. biosynth.com

One of the primary uses of this compound is as a building block for more complex indole (B1671886) derivatives. The synthesis of such derivatives is of significant interest due to the prevalence of the indole scaffold in natural products and pharmaceuticals. rsc.orgmdpi.com For instance, 7-ethylindole (B1586515), a related compound, is an intermediate in the synthesis of various indole-based drugs. nordmann.global The conversion of this compound to its corresponding indole can be achieved through dehydrogenation. biosynth.com

The reactivity of the indoline nucleus allows for various synthetic manipulations. The nitrogen atom can undergo N-alkylation, which can improve metabolic stability in certain drug candidates. vulcanchem.com Furthermore, electrophilic substitution reactions can occur on the aromatic ring, although the specific positions are influenced by the existing substituents.

Continuous flow synthesis methods have been developed for indole derivatives, highlighting the industrial importance of these compounds and the need for efficient and scalable synthetic routes. semanticscholar.orgnih.gov These methods can be applied to the synthesis of derivatives starting from precursors like this compound.

Scaffold Development in Medicinal Chemistry Research

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govresearchgate.net This has led to its exploration in the development of a wide range of therapeutic agents. rsc.orgresearchgate.net Indole derivatives, in general, have shown a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgderpharmachemica.com

A notable example of the application of a related scaffold is in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The precursor for Etodolac is 7-ethyltryptophol, which is structurally similar to derivatives of this compound. This connection underscores the potential of the 7-ethylindoline scaffold in developing new anti-inflammatory agents.

Furthermore, derivatives of the indoline scaffold are being investigated for their potential in treating neurological disorders. The structural similarity of indole compounds to neurotransmitters makes them promising candidates for modulating neurotransmitter activity, which could be beneficial for conditions like Alzheimer's and Parkinson's disease.

Research into the structure-activity relationships (SAR) of this compound derivatives is crucial for drug discovery. Modifications to the scaffold, such as the introduction of different functional groups, can significantly impact the pharmacological properties of the resulting molecules. For example, the replacement of a pyridin-4-yl group with a pyridin-3-yl group in a 7-ethylindoline derivative was found to decrease its potency, demonstrating the importance of substituent positioning. vulcanchem.com

Below is a table summarizing some of the biological activities investigated for indole and indoline derivatives:

| Biological Activity | Therapeutic Area | Reference |

| Anti-inflammatory | Inflammation | |

| Anticancer | Oncology | chemimpex.com |

| Antiviral | Infectious Diseases | |

| Antimicrobial | Infectious Diseases | |

| Neuroprotective | Neurological Disorders | |

| Anti-tubercular | Infectious Diseases | nih.gov |

Precursor for Advanced Heterocyclic Systems and Analogs

Beyond its direct use in medicinal chemistry, this compound serves as a precursor for the synthesis of more complex and advanced heterocyclic systems. The indoline ring can be a starting point for building fused ring systems or for the introduction of diverse side chains, leading to novel molecular architectures with unique properties.

For instance, the Vilsmeier-Haack formylation of the corresponding 7-ethylindole at the C3 position yields 7-ethyl-1H-indole-3-carbaldehyde, a key intermediate for various synthetic transformations. This aldehyde can then be used in multicomponent reactions to construct more complex heterocyclic structures.

The synthesis of pyrano[3,4-b]indoles, a class of heterocyclic compounds, can be achieved from 7-ethylindole derivatives. derpharmachemica.com These reactions often involve the condensation of a tryptophol (B1683683) derivative with a keto compound, leading to the formation of a new ring fused to the indole nucleus. derpharmachemica.com

Furthermore, the development of environmentally friendly synthesis methods for nitrogen-containing heterocyclic compounds is an active area of research. researchgate.net Vapor-phase synthesis using solid acid or copper chromite catalysts has been employed to produce 7-ethylindole from readily available starting materials like 2-ethylaniline (B167055) and ethylene (B1197577) glycol. researchgate.netresearchgate.net These methods provide greener alternatives to traditional liquid-phase syntheses. researchgate.net

The table below lists some of the advanced heterocyclic systems and analogs that can be synthesized from this compound or its closely related derivatives.

| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| 7-Ethylindole | Vilsmeier-Haack Formylation | 7-Ethyl-1H-indole-3-carbaldehyde | |

| 7-Ethylindole | Condensation with Tryptophol and Keto Compound | Pyrano[3,4-b]indole derivatives | derpharmachemica.com |

| 2-Ethylaniline and Ethylene Glycol | Catalytic Vapor-Phase Synthesis | 7-Ethylindole | researchgate.netresearchgate.net |

| 7-Ethylindole | Multicomponent Reaction | Functionalized Indole Derivatives |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-ethyl-2,3-dihydro-1H-indole derivatives?

Methodological Answer:

- Catalytic hydrogenation of substituted indoles is a foundational approach. For example, NaBH₄ in acetic acid reduces indole rings to dihydroindoles, as demonstrated in the synthesis of 2-tert-butyl-2,3-dihydro-1H-indole .

- Cross-coupling reactions (e.g., CuI-catalyzed azide-alkyne cycloaddition) can introduce functional groups at specific positions. PEG-400/DMF solvent systems enable efficient coupling, as shown in the synthesis of 5-fluoro-3-(triazolyl)ethyl-indole derivatives .

- Cyclization strategies using sulfonyl or carbonyl reagents (e.g., benzenesulfonyl chloride) can stabilize intermediates during dihydroindole formation .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds. For example, methyl-substituted dihydroindoles show characteristic indoline proton resonances at δ 3.0–4.0 ppm .

- Mass spectrometry (FAB-HRMS) : Confirm molecular ion peaks and fragmentation patterns. A 42% yield compound in was validated via HRMS with <2 ppm error.

- X-ray crystallography : Use SHELXL for refinement. Intramolecular C-H⋯O bonds in similar dihydroindoles were resolved with R-factors < 0.05 .

Q. What safety protocols are critical for handling dihydroindole derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods to avoid inhalation/contact, as recommended for methyl-indole carboxylate hydrochloride .

- Waste disposal : Segregate halogenated byproducts (e.g., from trifluoromethyl synthesis ) and collaborate with certified waste management services .

Advanced Research Questions

Q. How can data discrepancies between X-ray crystallography and NMR be resolved during structural analysis?

Methodological Answer:

- Twinning refinement : For crystals with inversion twins (e.g., compound II in ), use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Hydrogen bond validation : Cross-reference NMR-derived proton positions with crystallographic hydrogen-bonding networks (e.g., S(6) ring motifs in ).

- Dynamic disorder modeling : Apply OLEX2 to model flexible ethyl groups, ensuring thermal displacement parameters (Ueq) align with NMR-derived conformational data.

Q. What strategies optimize regioselective ethyl group introduction at the 7-position of indoline?

Methodological Answer:

- Directed C-H activation : Use Pd catalysts with directing groups (e.g., sulfonyl) to favor 7-ethyl substitution, as seen in benzenesulfonyl-dihydroindole syntheses .

- Steric and electronic modulation : Electron-withdrawing nitro groups at the 4-position enhance electrophilic substitution at the 7-position, as observed in nitration reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield in Cu-catalyzed couplings .

Q. How are hydrogen-bonding networks analyzed in dihydroindole crystal structures?

Methodological Answer:

- SHELX hydrogen-bond tables : Generate tables with D-H⋯A distances and angles. For example, C-H⋯O bonds in form R₂²(12) motifs with 2.50–2.60 Å donor-acceptor distances.

- OLEX2 visualization : Use the "Contacts" tool to map intermolecular interactions (e.g., C-H⋯S bonds in thiophene-substituted dihydroindoles ).

- Topology analysis : Assign graph-set notations (e.g., S(6) rings) to classify hydrogen-bond patterns .

Data Contradiction Analysis

Q. How to address conflicting data between theoretical calculations and experimental crystallographic results?

Methodological Answer:

- DFT benchmarking : Compare computed bond lengths/angles (e.g., for sp²-hybridized N atoms ) with SHELXL-refined values. Discrepancies > 0.02 Å suggest refinement errors.

- Multi-software validation : Cross-check OLEX2 and SHELXL outputs for torsional angles and lattice parameters.

- Temperature factors : High Ueq values (> 0.1 Ų) may indicate disorder not accounted for in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.